molecular formula C17H20ClNO3S B11824753 1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride

1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride

Cat. No.: B11824753
M. Wt: 353.9 g/mol
InChI Key: DXAQJQZXXOCUIM-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride is a synthetic azetidine derivative with the molecular formula C₂₃H₂₄ClNO₃S and a molecular weight of 453.96 g/mol . Its structure features a benzhydryl group (diphenylmethyl) attached to the azetidine ring, a methanesulfonate ester at the 3-position, and a hydrochloride counterion. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for preparing active pharmaceutical ingredients (APIs) with central nervous system (CNS) or metabolic activity .

Key properties include:

  • CAS Number: 162698-41-1
  • Solubility: Hydrochloride salts generally enhance aqueous solubility, critical for bioavailability in drug formulations .
  • Reactivity: The methanesulfonate group acts as a leaving group, enabling nucleophilic substitution reactions to introduce functional groups at the azetidine 3-position .

Properties

Molecular Formula

C17H20ClNO3S

Molecular Weight

353.9 g/mol

IUPAC Name

(1-benzhydrylazetidin-3-yl) methanesulfonate;hydrochloride

InChI

InChI=1S/C17H19NO3S.ClH/c1-22(19,20)21-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H

InChI Key

DXAQJQZXXOCUIM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-Benzhydrylazetidin-3-ol

Starting Materials :

  • 4,4′-Dichlorobenzhydrol

  • Epichlorohydrin

  • Tripotassium phosphate (base)

  • Toluene (solvent)

Procedure :

  • Alkylation : 4,4′-Dichlorobenzhydrol (1.0 eq) is dissolved in toluene under nitrogen at 68–75°C. Epichlorohydrin (1.2 eq) is added dropwise, followed by tripotassium phosphate (2.5 eq) and sodium iodide (0.1 eq) as a catalyst. The mixture is refluxed at 108–109°C for 3 hours.

  • Workup : After cooling to 20°C, the organic phase is washed with demineralized water (3 × 250 mL) to remove residual base and salts.

  • Isolation : The toluene solution is concentrated under vacuum (50 mbar) to yield 1-benzhydrylazetidin-3-ol as a pale-yellow solid (yield: 85–90%).

Critical Parameters :

  • Temperature : Exceeding 110°C during reflux leads to azetidine ring degradation.

  • Moisture Control : Anhydrous conditions prevent hydrolysis of epichlorohydrin.

Methanesulfonation of 1-Benzhydrylazetidin-3-ol

Reagents :

  • Methanesulfonyl chloride (1.5 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (solvent)

Procedure :

  • Activation : 1-Benzhydrylazetidin-3-ol is dissolved in dichloromethane at 0–5°C. Triethylamine is added to deprotonate the hydroxyl group.

  • Sulfonation : Methanesulfonyl chloride is introduced dropwise, maintaining the temperature below 10°C to minimize side reactions. The mixture is stirred for 2 hours.

  • Quenching : The reaction is quenched with ice-cold water, and the organic layer is separated.

  • Purification : The dichloromethane solution is concentrated, and the crude product is recrystallized from isopropyl alcohol to afford 1-benzhydrylazetidin-3-yl methanesulfonate (yield: 79.2%).

Analytical Data :

  • Melting Point : 102–104°C

  • Purity (HPLC) : ≥99.2%

Hydrochloride Salt Formation

Reagents :

  • Hydrochloric acid (37% aqueous solution)

  • Ethanol (solvent)

Procedure :

  • Acidification : 1-Benzhydrylazetidin-3-yl methanesulfonate is dissolved in ethanol at 50°C. Hydrochloric acid (1.1 eq) is added slowly, inducing precipitation.

  • Crystallization : The suspension is cooled to 10°C and stirred for 1 hour to complete crystallization.

  • Filtration : The solid is collected by suction filtration, washed with cold ethanol, and dried under vacuum to yield the hydrochloride salt (yield: 92–95%).

Optimization Note :

  • Solvent Choice : Ethanol ensures high solubility of the methanesulfonate intermediate and selective crystallization of the hydrochloride salt.

Comparative Analysis of Reaction Conditions

Parameter Alkylation Stage Sulfonation Stage Salt Formation
Temperature 108–109°C (reflux)0–10°C50°C (dissolution)
Reaction Time 3 hours2 hours1 hour
Key Solvent TolueneDichloromethaneEthanol
Catalyst Sodium iodideTriethylamineN/A
Yield 85–90%79.2%92–95%

Scalability and Industrial Adaptation

Large-scale production (batch size: 100 kg) employs the following modifications:

  • Continuous Distillation : Toluene is removed via continuous distillation to minimize thermal degradation.

  • In-line pH Monitoring : Automated systems adjust acid addition rates during hydrochloride salt formation to ensure stoichiometric precision.

  • Crystal Engineering : Seed crystals are introduced during recrystallization to control particle size distribution (>90% particles between 50–150 μm).

Troubleshooting Common Issues

Low Yield in Sulfonation

  • Cause : Incomplete deprotonation of the hydroxyl group due to insufficient triethylamine.

  • Solution : Increase triethylamine to 2.5 eq and pre-cool the reaction mixture to −5°C.

Impurity Formation

  • Cause : Hydrolysis of methanesulfonyl chloride in the presence of moisture.

  • Solution : Use molecular sieves (4Å) in dichloromethane to maintain anhydrous conditions.

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.20 (m, 10H, Ar-H), 4.65 (s, 1H, CH), 3.85–3.70 (m, 4H, azetidine-H), 3.10 (s, 3H, SO₂CH₃).

  • IR (KBr) : 1345 cm⁻¹ (S=O stretch), 1170 cm⁻¹ (C-N stretch).

Chromatographic Purity :

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Chemical Reactions Analysis

Types of Reactions

1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce sulfonic acid derivatives .

Scientific Research Applications

Chemical Reactions and Mechanisms

1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride is characterized by its reactivity due to the methanesulfonate group, which allows it to undergo various chemical transformations:

  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles, such as amines and thiols.
  • Oxidation and Reduction : It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
  • Hydrolysis : The compound can be hydrolyzed under acidic or basic conditions, yielding corresponding alcohols and sulfonic acids.

Chemistry

In the field of chemistry, 1-benzhydrylazetidin-3-yl methanesulfonate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for versatility in chemical reactions, making it a valuable building block for various synthetic pathways.

Biology

The compound is utilized in biological research to study enzyme mechanisms and protein interactions. Its ability to modulate biochemical pathways makes it a candidate for exploring cellular processes and understanding molecular interactions.

Medicine

In medicinal chemistry, 1-benzhydrylazetidin-3-yl methanesulfonate hydrochloride has shown promise as a precursor for developing new drugs. Preliminary studies indicate its potential as an analgesic and anti-inflammatory agent due to its structural similarity to known pharmacophores that target pain pathways.

Industry

The compound is also employed in the production of specialty chemicals and materials, highlighting its industrial relevance beyond academic research.

Preliminary studies have indicated that 1-benzhydrylazetidin-3-yl methanesulfonate hydrochloride exhibits promising biological activities:

  • Analgesic and Anti-inflammatory Properties : Its structural features suggest that it may effectively target pain pathways.
  • Interaction with Receptors : In vitro studies have demonstrated interactions with various receptors, particularly opioid receptors, indicating potential utility in pain management therapies.

Pharmacokinetic Properties

The pharmacokinetic profile reveals several important characteristics:

PropertyValue
Blood-Brain Barrier PermeantYes
P-glycoprotein SubstrateNo
CYP InhibitionCYP1A2: No
CYP2C19: Yes
CYP2D6: Yes
CYP3A4: Yes
Log Kp (skin permeation)-6.3 cm/s
Log Po/w (iLOGP)2.79

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis as MAGL Inhibitors : Research has explored the synthesis of derivatives that act as inhibitors of monoacylglycerol lipase (MAGL). These compounds have been evaluated for their binding affinities and biological activities, showing promise in treating pain and inflammation .
  • Receptor Binding Studies : Investigations into receptor interactions have highlighted the compound's potential in developing analgesics by targeting specific neurotransmitter systems .

Mechanism of Action

The mechanism of action of 1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride involves its interaction with specific molecular targets. The benzhydryl group and azetidine ring play crucial roles in binding to target molecules, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its diverse effects in different applications .

Comparison with Similar Compounds

1-Benzhydrylazetidin-3-ol Hydrochloride

  • CAS : 54881-13-9
  • Molecular Formula: C₂₂H₂₂ClNO
  • Key Difference : Replaces the methanesulfonate group with a hydroxyl (-OH) group.
  • Implications : Reduced electrophilicity at the 3-position, limiting its utility in substitution reactions. Higher polarity due to the hydroxyl group may affect membrane permeability .

1-Benzhydrylazetidin-3-yl Methanesulfonate

  • CAS : 106859-45-4
  • Molecular Formula: C₂₃H₂₃NO₃S
  • Key Difference : Lacks the hydrochloride counterion.
  • Implications : Lower aqueous solubility compared to the hydrochloride salt, impacting formulation ease in drug development .

1-(Diphenylmethyl)-3-azetidinyl Methanesulfonate

  • CAS : 41036-32-2
  • Molecular Formula: C₁₈H₂₁NO₃S
  • Key Difference: Smaller substituent (diphenylmethyl vs.
  • Implications : Reduced steric hindrance may enhance reaction kinetics but lower specificity in binding to biological targets .

Functional Analogues

Benzydamine Hydrochloride

  • CAS : 132-69-4 (referenced indirectly in )
  • Molecular Formula : C₁₉H₂₃N₃O·HCl
  • Key Difference : A tertiary amine with an indazole ring instead of azetidine.
  • Implications : Clinically used as an anti-inflammatory agent. Demonstrates how hydrochloride salts improve stability and solubility in therapeutic formulations .

Lead Methanesulfonate

  • CAS: Not specified ()
  • Molecular Formula : Pb(CH₃SO₃)₂
  • Key Difference: Inorganic lead salt of methanesulfonic acid.
  • Implications : Highlights the versatility of methanesulfonate groups in coordination chemistry but underscores toxicity risks (e.g., CNS effects) absent in organic azetidine derivatives .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Key Functional Group Aqueous Solubility Reactivity Profile Primary Use
1-Benzhydrylazetidin-3-yl methanesulfonate HCl 162698-41-1 C₂₃H₂₄ClNO₃S Methanesulfonate ester + HCl High Nucleophilic substitution Pharmaceutical intermediate
1-Benzhydrylazetidin-3-ol HCl 54881-13-9 C₂₂H₂₂ClNO Hydroxyl + HCl Moderate Hydrogen bonding Research chemical
Benzydamine HCl 132-69-4 C₁₉H₂₃N₃O·HCl Indazole + HCl High Anti-inflammatory activity Therapeutic agent
Lead methanesulfonate N/A Pb(CH₃SO₃)₂ Inorganic lead salt Low Corrosive decomposition Industrial applications

Biological Activity

1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H19NO3S
  • Molecular Weight : 317.403 g/mol
  • Appearance : White to off-white crystalline solid
  • Melting Point : 111°C - 112°C
  • Boiling Point : Approximately 459.9°C at 760 mmHg
  • Density : ~1.3 g/cm³
  • Flash Point : 231.9°C

The compound features a methanesulfonate group attached to an azetidine ring, which is further substituted with a benzhydryl moiety. This unique combination contributes to its distinctive reactivity and potential biological activity.

Analgesic and Anti-inflammatory Properties

Preliminary studies indicate that 1-benzhydrylazetidin-3-yl methanesulfonate hydrochloride exhibits promising analgesic and anti-inflammatory activities. Its structural similarity to other known pharmacophores suggests that it may effectively target pain pathways. The ability to modulate neurotransmitter systems also hints at applications in treating neurological disorders.

Interaction with Receptors

In vitro studies have demonstrated that this compound interacts with various receptors, particularly opioid receptors, which are crucial for pain management therapies. The binding affinities of the compound with these receptors suggest a mechanism that could be beneficial in developing analgesics .

Pharmacokinetic Properties

The pharmacokinetic profile of 1-benzhydrylazetidin-3-yl methanesulfonate hydrochloride reveals several important characteristics:

PropertyValue
BBB PermeantYes
P-gp SubstrateNo
CYP InhibitionCYP1A2: No, CYP2C19: Yes, CYP2D6: Yes, CYP3A4: Yes
Log Kp (skin permeation)-6.3 cm/s
Log Po/w (iLOGP)2.79

The compound's ability to cross the blood-brain barrier (BBB) and its inhibition of specific cytochrome P450 enzymes suggest potential for central nervous system (CNS) effects and interactions with other drugs .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of 1-benzhydrylazetidin-3-yl methanesulfonate hydrochloride, exploring their biological activities:

  • Synthesis and Evaluation as MAGL Inhibitors :
    • A study investigated the compound's role as a reversible inhibitor of monoacylglycerol lipase (MAGL). Compounds derived from it exhibited IC50 values ranging from 2.7 nM to 15.0 nM, indicating potent inhibition capabilities .
  • Receptor Binding Studies :
    • Research has shown that derivatives of this compound interact with various neurotransmitter systems, including serotonin and dopamine receptors, suggesting broader applications in neuropharmacology .

Q & A

Basic: What are the established synthetic routes for 1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride?

Answer:
A common synthetic route involves reacting 1-Benzhydrylazetidin-3-ol with methanesulfonyl chloride under controlled conditions to form the methanesulfonate ester. This intermediate is then purified via column chromatography and isolated as the hydrochloride salt using hydrochloric acid. Evidence from analogous compounds suggests that protecting group strategies (e.g., Boc protection) may be employed to stabilize reactive intermediates during synthesis . Yield optimization typically requires anhydrous conditions and inert atmospheres to prevent hydrolysis of the sulfonate group .

Advanced: How can reaction parameters be optimized to minimize byproducts during synthesis?

Answer:
Critical parameters include:

  • Temperature : Maintain ≤0°C during sulfonation to prevent over-reaction.
  • Solvent Choice : Use aprotic solvents (e.g., dichloromethane) to avoid nucleophilic interference.
  • Stoichiometry : A 1.2:1 molar ratio of methanesulfonyl chloride to azetidine derivative reduces unreacted starting material.
  • Reaction Time : Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 3:7) to terminate the reaction at >90% conversion .
    Advanced optimization may involve Design of Experiments (DoE) to model interactions between variables like pH and temperature .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., benzhydryl protons at δ 5.2–5.5 ppm; azetidine ring protons at δ 3.8–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 384.12) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98% by area normalization) .

Advanced: How can researchers resolve contradictions in spectral data across studies?

Answer:
Discrepancies in NMR or MS data may arise from:

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Compare data using identical solvents .
  • Tautomerism/Conformers : Use variable-temperature NMR to detect dynamic equilibria.
  • Impurity Interference : Employ 2D NMR (COSY, HSQC) to isolate signals from co-eluting impurities . Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage Conditions : Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation.
  • Hygroscopicity : The hydrochloride salt is hygroscopic; use desiccants (silica gel) in sealed containers .
  • Decomposition Monitoring : Periodically analyze via HPLC to detect hydrolysis products (e.g., free azetidine or methanesulfonic acid) .

Advanced: How can researchers address discrepancies between synthetic purity and observed bioactivity?

Answer:

  • Impurity Profiling : Use LC-MS/MS to identify genotoxic impurities (e.g., residual methanesulfonyl chloride) at ppm levels. Methods adapted from ethyl methanesulfonate analysis (LOD: 0.1 ppm) are applicable .
  • Bioassay Interference Testing : Spiking studies with synthetic impurities (e.g., benzhydrol) can isolate their effects on biological activity .
  • Structural Analog Comparison : Compare bioactivity with derivatives lacking the methanesulfonate group to confirm pharmacophore specificity .

Advanced: What strategies mitigate azetidine ring instability during functionalization?

Answer:

  • Protecting Groups : Temporarily protect the azetidine nitrogen with Boc or Fmoc groups during sulfonation or coupling reactions .
  • Low-Temperature Reactions : Conduct alkylation or acylation at –78°C to prevent ring-opening side reactions.
  • Chelation Control : Use Lewis acids (e.g., ZnCl2) to stabilize transition states during stereoselective modifications .

Basic: What are the key functional groups influencing reactivity?

Answer:

  • Azetidine Ring : Strain-driven reactivity enables nucleophilic ring-opening or [2+2] cycloadditions.
  • Methanesulfonate Group : Acts as a leaving group in SN2 reactions or cross-coupling catalysis.
  • Benzhydryl Moiety : Enhances lipophilicity and stabilizes intermediates via π-π stacking .

Advanced: How can computational methods aid in synthetic route design?

Answer:

  • DFT Calculations : Predict transition-state energies for sulfonation or ring-opening steps to guide solvent/base selection.
  • Molecular Dynamics (MD) : Simulate solubility/stability in different solvents (e.g., DMF vs. THF) .
  • Retrosynthetic Software : Tools like Synthia™ propose alternative routes using fragment-based building blocks .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

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